2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
Description
2,3-Dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked via a methylene bridge to a 5-(p-tolyl)isoxazole moiety. Its design leverages the isoxazole ring’s metabolic stability and the benzamide group’s capacity for hydrogen bonding, which may influence bioavailability and target interaction .
Properties
IUPAC Name |
2,3-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-7-9-14(10-8-13)18-11-15(22-26-18)12-21-20(23)16-5-4-6-17(24-2)19(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMITMUMKQNKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that belongs to the benzamide class, characterized by the presence of methoxy groups and an isoxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of 2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is with a molecular weight of 354.4 g/mol. The structure features:
- Two methoxy groups at the 2 and 3 positions on the benzamide core.
- An isoxazole ring substituted with a p-tolyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 946210-03-3 |
Anticancer Properties
Research indicates that compounds similar to 2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown potent inhibition against various cancer cell lines.
- Mechanism of Action : The compound's mechanism likely involves interaction with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The methoxy groups and isoxazole ring are crucial for binding interactions.
-
Case Studies :
- A study evaluated derivatives of benzamides for their cytotoxic effects on cancer cell lines (e.g., MCF7, NCI-H460). Compounds with structural similarities exhibited IC50 values ranging from 5 to 20 µM, indicating promising anticancer potential .
- Another investigation into isoxazole derivatives highlighted their ability to inhibit cancer cell proliferation effectively, suggesting a pathway for further development as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory potential of benzamide derivatives has also been documented. Compounds with similar structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
- Inhibitory Studies :
- Recent findings suggest that compounds related to 2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can inhibit COX-II activity, which is implicated in inflammatory processes .
- In vitro assays have demonstrated that these compounds can reduce pro-inflammatory cytokine production in cell models.
Comparative Analysis with Related Compounds
To understand the unique biological activity of 2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4-Dimethoxy-N-(isoxazol-3-ylmethyl)benzamide | Lacks p-tolyl group | Moderate anticancer activity |
| 2,4-Dimethoxy-N-(5-(phenyl)isoxazol-3-yl)methyl benzamide | Contains phenyl instead of p-tolyl | Lower potency against cancer cells |
Scientific Research Applications
Potential Applications Based on Similar Compounds
The compound's structure, which includes dimethoxy groups, a tolyl group, and an isoxazole ring, suggests it may have various applications, particularly in medicinal chemistry and biological studies.
Medicinal Chemistry: Similar compounds are studied for their potential as pharmacophores in drug design, especially for anti-inflammatory and anticancer properties.
Biological Studies: Due to its structural similarity to biologically active molecules, it could be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound may serve as an intermediate in synthesizing more complex organic molecules.
Anticancer Activity
Compounds with similar structures have exhibited anticancer properties. They can inhibit cancer cell proliferation in vitro, with IC50 values ranging from 10 µM to 50 µM against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. These compounds can interfere with cellular pathways involved in tumor growth and survival and interact with tubulin, leading to microtubule disassembly and apoptosis in cancer cells.
Similar Compounds
Some similar compounds include:
- 2,4-dimethoxy-N-(3-isoxazolylmethyl)benzamide
- 2,4-dimethoxy-N-((5-(m-tolyl)isoxazol-3-yl)methyl)benzamide
- 2,4-dimethoxy-N-((5-(o-tolyl)isoxazol-3-yl)methyl)benzamide
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Detailed Analysis
2,3-Dimethoxy-N-(p-tolyl)benzamide (UYALEN)
- Structural Differences : The absence of the isoxazole ring and methylene linker in UYALEN simplifies its architecture, reducing steric hindrance and altering electronic properties.
- Functional Implications : UYALEN’s direct p-tolyl attachment may enhance π-π stacking interactions in crystallographic packing, as observed in CSD studies . However, the lack of an isoxazole heterocycle likely diminishes its metabolic stability compared to the target compound.
Isoxaben (P-533)
- Substituent Effects : Isoxaben’s 2,6-dimethoxy configuration and bulky 3-pentanyl group on the isoxazole confer rigidity and hydrophobicity, critical for its herbicidal activity. In contrast, the target compound’s 2,3-dimethoxy arrangement and p-tolyl-isoxazole may favor interactions with biological targets requiring planar aromatic systems .
3-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide
- Bioactivity Clues : The single methoxy group and methyl-isoxazole substitution suggest reduced electronic diversity compared to the target compound. This simplification may limit binding affinity in receptor-ligand systems but could serve as a scaffold for structure-activity relationship (SAR) studies .
[18F]Fallypride and Related Radioligands
- Pharmacokinetic Contrast : The target compound lacks the fluoropropyl chain and pyrrolidine moiety present in [18F]fallypride, which are critical for blood-brain barrier penetration and receptor specificity in PET imaging. This highlights the importance of substituent choice in tuning pharmacokinetics .
LMM5 (1,3,4-Oxadiazole Derivative)
- The sulfamoyl group further enhances target binding, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
